Phosphonic acid, [(butylamino)methyl]-
Description
Phosphonic acid, [(butylamino)methyl]- (IUPAC name: [(butylamino)methanediyl]bis(phosphonic acid)), is an organophosphorus compound characterized by a central methylene group bonded to a butylamino substituent and two phosphonic acid (-PO(OH)₂) groups. This structure places it within the broader class of aminophosphonic acids, which are phosphorus analogs of natural amino acids with diverse biological and industrial applications .
Properties
CAS No. |
77891-51-1 |
|---|---|
Molecular Formula |
C5H14NO3P |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
butylaminomethylphosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-2-3-4-6-5-10(7,8)9/h6H,2-5H2,1H3,(H2,7,8,9) |
InChI Key |
UNKFIRCNNMNOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- However, it lacks the glycine moiety of glyphosate, which is critical for herbicidal activity via shikimate pathway disruption .
- Chelation Capacity: Unlike EDTMP, which has four phosphonate groups for strong bone affinity, [(butylamino)methyl]phosphonic acid’s two phosphonates offer moderate chelation, limiting its utility in radiopharmaceuticals .
Functional Comparisons
Bioactivity :
- Enzyme Inhibition: Aminophosphonic acids like [(butylamino)methyl]phosphonic acid exhibit protease inhibitory activity, similar to phosphono-peptides, but with lower potency than EDTMP derivatives .
Research Findings and Data
Table 2: Physicochemical Properties
Q & A
Q. Basic Techniques
- NMR Spectroscopy : <sup>31</sup>P NMR distinguishes phosphonic acid (δ ~15–25 ppm) from ester intermediates (δ ~20–35 ppm). <sup>1</sup>H NMR confirms the butylamino moiety (δ 1.2–1.6 ppm for CH2 groups) .
- X-ray Crystallography : Resolves bond-length distortions (e.g., P=O vs. P–O bonds) and tetrahedral geometry around phosphorus .
Q. Advanced Methods
- Solid-State MAS NMR : Differentiates crystalline vs. amorphous phases in hybrid materials .
- DFT Calculations : Predict vibrational frequencies (IR/Raman) to validate experimental spectra .
What pharmacological targets are associated with [(butylamino)methyl]phosphonic acid analogs?
Advanced Research Focus
Derivatives inhibit GABAB receptors (IC50 ~50 nM) by mimicking endogenous ligands. Structural analogs with 4-chlorophenyl substitutions show enhanced blood-brain barrier permeability . In malaria research, phosphonic acid moieties disrupt Plasmodium isoprenoid biosynthesis via DXS enzyme inhibition .
How does [(butylamino)methyl]phosphonic acid enhance proton conductivity in fuel-cell membranes?
Mechanistic Insight
The phosphonic acid group acts as a proton donor in hydrated polymer matrices (e.g., Nafion®). At 80°C, conductivity reaches 0.1 S/cm due to Grotthuss mechanism proton hopping . Advanced studies use ab initio MD simulations to model hydrogen-bond networks between –PO3H2 and water .
How can contradictory hydrolysis data for [(butylamino)methyl]phosphonic acid metabolites be reconciled?
Data Analysis
Metabolites like methylphosphonic acid (MPA) show variable hydrolysis rates in human vs. murine models. pH-dependent LC-MS/MS assays reveal slower degradation in human serum (t1/2 = 48 hours) compared to murine (t1/2 = 12 hours), attributed to albumin binding .
What role do phosphonic acid functional groups play in surface functionalization of metal-organic frameworks (MOFs)?
Advanced Application
–PO3H2 groups form stable chelates with Zr<sup>4+</sup> nodes in UiO-66 MOFs, improving CO2 adsorption by 40% via Lewis acid-base interactions . XPS analysis confirms monolayer grafting efficiency >95% .
Which computational methods predict the reactivity of [(butylamino)methyl]phosphonic acid in catalytic systems?
Q. Methodology
- DFT (B3LYP/6-311+G(d,p)) : Calculates Fukui indices to identify nucleophilic sites (e.g., P=O oxygen) .
- Molecular Dynamics : Simulates adsorption on TiO2 surfaces, showing preferential binding via phosphonate oxygens .
How do environmental factors influence the stability of [(butylamino)methyl]phosphonic acid in aqueous systems?
Degradation Pathways
Under UV light (λ = 254 nm), the compound degrades to MPA via C–N bond cleavage (quantum yield Φ = 0.12). HPLC-UV monitoring shows 90% degradation in 6 hours .
What structure-activity relationships (SAR) guide the design of [(butylamino)methyl]phosphonic acid-based enzyme inhibitors?
Q. Advanced SAR
- Aminoalkyl Chain Length : Butyl groups optimize hydrophobic interactions in kinase binding pockets (e.g., PIM-1 kinase ΔG = −9.2 kcal/mol) .
- Phosphonic Acid pKa : Lower pKa1 (1.8) enhances metal chelation in metalloenzyme inhibition .
What challenges arise in purifying [(butylamino)methyl]phosphonic acid, and how are they addressed?
Q. Purification Strategies
- Ion-Exchange Chromatography : Using Dowex® 50WX8 resin (H<sup>+</sup> form) removes cationic byproducts .
- Recrystallization : Ethanol/water (3:1 v/v) yields >99% purity crystals .
Which biological assays validate target engagement of [(butylamino)methyl]phosphonic acid derivatives?
Q. Methodology
- Surface Plasmon Resonance (SPR) : Measures binding kinetics to GABAB receptors (KD = 120 nM) .
- Isothermal Titration Calorimetry (ITC) : Confirms entropy-driven binding to DXS enzyme (ΔH = −4.2 kcal/mol) .
How does thermal stability impact the application of [(butylamino)methyl]phosphonic acid in high-temperature processes?
Thermal Analysis
TGA shows decomposition onset at 220°C, with residual ash (5%) from phosphorus oxides. DSC reveals a glass transition (Tg) at 75°C in polymer composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
